tert-Butyl ethyl(isopropyl)carbamate
Description
Significance of the Carbamate (B1207046) Functional Group in Synthetic Strategies
The carbamate functional group is of paramount importance in modern organic synthesis due to its unique combination of stability and tunable reactivity. nih.govacs.org Carbamates serve as versatile intermediates, directing groups, and, most notably, as protecting groups for amines. nih.gov The nitrogen atom in an amine is nucleophilic and basic, properties that can interfere with a wide range of chemical transformations. By converting an amine to a carbamate, its nucleophilicity and basicity are significantly attenuated, allowing for selective reactions at other sites within a complex molecule. nih.gov
The stability of the carbamate group can be modulated by the choice of the substituent on the oxygen atom, enabling chemists to design synthetic routes where the protecting group can be selectively removed under specific conditions without affecting other functional groups. nih.gov This "orthogonal" protection strategy is a fundamental concept in the synthesis of complex molecules such as peptides, natural products, and pharmaceuticals. nih.gov
The tert-Butyl Carbamate Moiety: A Key Protecting Group and Synthetic Synthon
Among the various carbamate protecting groups, the tert-butoxycarbonyl (Boc) group is arguably one of the most widely employed. The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). mychemblog.comresearchgate.net The resulting tert-butyl carbamate is exceptionally stable under a broad spectrum of reaction conditions, including basic, hydrogenolytic, and mildly acidic environments. nih.gov
The utility of the Boc group stems from its facile removal under specific acidic conditions, typically with trifluoroacetic acid (TFA), which proceeds via a stable tert-butyl cation. nih.gov This cleavage is clean and efficient, regenerating the free amine. The steric bulk of the tert-butyl group also plays a crucial role, influencing the conformational properties of the molecule and, in some cases, directing the stereochemical outcome of reactions. Beyond its role as a protecting group, the tert-butyl carbamate moiety can also act as a synthetic synthon, participating in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Scope and Research Focus on tert-Butyl Ethyl(isopropyl)carbamate Related Structures
This compound represents a specific example of an N,N-disubstituted carbamate. The presence of two different alkyl groups (ethyl and isopropyl) on the nitrogen atom introduces chirality and significant steric hindrance around the carbamate functionality. Research into such sterically hindered carbamates is driven by several key areas of interest in organic chemistry.
Studies on sterically hindered amines and their corresponding carbamates are relevant to understanding the kinetics and mechanisms of chemical reactions. The steric bulk can influence the rate of carbamate formation and cleavage, as well as the rotational barriers of the N-C bond. nih.gov Furthermore, the stability of carbamates formed from sterically hindered amines is a significant factor in industrial applications such as carbon dioxide capture, where a lower carbamate stability can lead to more efficient regeneration of the amine absorbent. nih.gov
In the context of medicinal chemistry, the incorporation of sterically hindered carbamates can impact the pharmacological profile of a drug molecule. The size and shape of the substituents on the nitrogen can influence binding to biological targets and affect the metabolic stability of the compound. acs.org Therefore, the synthesis and study of compounds like this compound and its analogs contribute to a deeper understanding of structure-activity relationships and the development of new synthetic methodologies.
Structure
3D Structure
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C10H21NO2/c1-7-11(8(2)3)9(12)13-10(4,5)6/h8H,7H2,1-6H3 |
InChI Key |
JJHXLWUBUCLUBP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Chemical Properties and Synthesis of Tert Butyl Ethyl Isopropyl Carbamate
Curtius Rearrangement Protocols for tert-Butyl Carbamate Synthesis
The Curtius rearrangement, a thermal decomposition of acyl azides to isocyanates, serves as a powerful tool for accessing carbamates. nih.govillinoisstate.eduorganic-chemistry.org Modern adaptations of this classic reaction have enhanced its efficiency and applicability, particularly for the synthesis of tert-butyl carbamates.
Modified Curtius Rearrangement Strategies
A significant advancement in the Curtius rearrangement is the development of one-pot procedures that circumvent the need to isolate the often unstable acyl azide (B81097) intermediate. organic-chemistry.orgresearchgate.netorgsyn.org One such strategy involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. organic-chemistry.orgresearchgate.net This approach allows for the in situ formation of the acyl azide, which then undergoes rearrangement to the isocyanate. The isocyanate is subsequently trapped by a nucleophile present in the reaction mixture to yield the desired carbamate. organic-chemistry.orgacs.orgacs.org
To facilitate this transformation under milder conditions and improve yields, various catalytic systems have been employed. For instance, the use of tetrabutylammonium (B224687) bromide and zinc(II) triflate has been shown to promote the rearrangement and subsequent trapping of the isocyanate, leading to high yields of tert-butyl carbamates at lower temperatures. organic-chemistry.orgresearchgate.net This method is compatible with a range of functional groups. organic-chemistry.orgacs.org
Table 1: Comparison of Curtius Rearrangement Strategies
| Strategy | Key Reagents | Conditions | Advantages |
|---|---|---|---|
| Classical | Acyl Halide, Sodium Azide | High Temperature | Well-established |
| Modified (One-Pot) | Carboxylic Acid, Di-tert-butyl Dicarbonate, Sodium Azide | Mild, Catalytic | High yields, avoids isolation of acyl azide |
Role of Di-tert-butyl Dicarbonate and Sodium Azide in Acyl Azide Formation
The combination of di-tert-butyl dicarbonate ((Boc)₂O) and sodium azide (NaN₃) is pivotal in the modified Curtius rearrangement for the direct conversion of carboxylic acids to their corresponding acyl azides. organic-chemistry.orgresearchgate.netacs.org In this process, the carboxylic acid is activated by di-tert-butyl dicarbonate, which is thought to form a mixed anhydride. This activated intermediate then reacts with sodium azide to generate the acyl azide. nih.govacs.org The formation of the acyl azide is a critical step, as it is the direct precursor to the isocyanate via the Curtius rearrangement. nih.govillinoisstate.eduwikipedia.org This one-pot approach is advantageous as it avoids the handling of potentially hazardous acyl azides. organic-chemistry.orgorgsyn.org
Carbonylation Reactions and Their Catalytic Pathways
Carbonylation reactions offer an alternative and increasingly popular route to carbamates, utilizing carbon dioxide as a renewable C1 source.
Three-Component Coupling of Primary Amines, Carbon Dioxide, and Alkyl Halides
An efficient method for carbamate synthesis involves the three-component coupling of a primary amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.orgorganic-chemistry.orgnih.gov This reaction is typically carried out in the presence of a base, such as cesium carbonate (Cs₂CO₃), and an additive like tetrabutylammonium iodide (TBAI). organic-chemistry.orgorganic-chemistry.org The reaction proceeds under mild conditions and offers good yields, avoiding common side reactions such as the N-alkylation of the amine. organic-chemistry.org The process involves the initial reaction of the amine with CO₂ to form a carbamate salt, which then undergoes nucleophilic attack on the alkyl halide to furnish the final carbamate product. nih.govresearchgate.net This methodology has been successfully applied to a variety of aliphatic and aromatic amines. organic-chemistry.org
Table 2: Key Components in Three-Component Coupling for Carbamate Synthesis
| Component | Role | Example |
|---|---|---|
| Amine | Nucleophile | Ethyl(isopropyl)amine |
| Carbon Dioxide | Carbonyl Source | CO₂ |
| Alkyl Halide | Electrophile | tert-Butyl bromide |
| Base | Activates CO₂/Amine | Cesium Carbonate |
| Additive | Phase Transfer Catalyst | Tetrabutylammonium Iodide |
Catalytic Systems in Urethane (B1682113) Formation (e.g., Ni-based systems)
Various catalytic systems have been developed to facilitate urethane (carbamate) formation. While traditional catalysts include organotin compounds, there is growing interest in developing more environmentally benign alternatives. turkchem.netreaxis.com Nickel-based catalytic systems have emerged as a promising option, particularly in the context of dual nickel photocatalysis for the synthesis of O-aryl carbamates from aryl iodides or bromides, amines, and carbon dioxide. nih.govacs.org This process operates under visible light at ambient CO₂ pressure and does not require stoichiometric activating reagents. nih.gov The proposed mechanism involves a Ni(I)-Ni(III) catalytic cycle. nih.govacs.org While this specific example focuses on O-aryl carbamates, the development of novel nickel and other metal-based catalysts continues to be an active area of research for various carbamate syntheses, including those from amines and CO₂. acs.orgpsu.edudigitellinc.com
Direct Amine Functionalization via tert-Butyloxycarbonylation (Boc-Protection)
The direct functionalization of amines with a tert-butyloxycarbonyl (Boc) group is a fundamental and widely used transformation in organic synthesis, often referred to as Boc-protection. nih.govmychemblog.comfishersci.co.uk This method is a straightforward way to form N-tert-butyl carbamates. The most common reagent for this purpose is di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O). wikipedia.orgcommonorganicchemistry.com
The reaction typically involves treating an amine with (Boc)₂O, often in the presence of a base such as sodium bicarbonate, 4-dimethylaminopyridine (B28879) (DMAP), or triethylamine, although the reaction can sometimes proceed without a base. mychemblog.comwikipedia.orgcommonorganicchemistry.com The process is generally high-yielding and can be performed under mild conditions. fishersci.co.uk This reaction is highly chemoselective for amines, meaning it can be carried out in the presence of other functional groups without them reacting. researchgate.netresearchgate.netorganic-chemistry.org The resulting Boc-protected amine is stable to a wide range of reaction conditions but can be easily deprotected under acidic conditions, making the Boc group an excellent protecting group in multi-step syntheses. nih.govwikipedia.org
The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the departure of a tert-butoxycarbonyl group and subsequent proton transfer to form the stable N-tert-butoxycarbonyl derivative, along with tert-butanol and carbon dioxide as byproducts. commonorganicchemistry.com
Specialized Methodologies for N-Substituted Carbamate Derivatives
Beyond the standard Boc-protection, several specialized methods have been developed for synthesizing more complex N-substituted carbamates and their derivatives.
A novel and effective method for the synthesis of primary and secondary alkylamines involves the base-mediated intramolecular decarboxylation of alkanoyloxycarbamates. organic-chemistry.orgacs.orgacs.org This reaction provides an alternative route to alkylamines, which are often precursors or products related to carbamates. The process begins with alkanoyloxycarbamates, which are readily prepared from alkyl carboxylic acids and hydroxylamine. acs.orgacs.org
The key step is the intramolecular rearrangement promoted by a base, such as cesium carbonate (Cs₂CO₃), in a solvent like acetonitrile (B52724) (MeCN) at elevated temperatures. organic-chemistry.org This method is notable for its broad substrate scope and tolerance of various functional groups, providing the desired alkylamines in good to high yields under relatively mild conditions. organic-chemistry.orgacs.orgacs.org The reaction is believed to proceed through a rearrangement process akin to the Hofmann or Curtius rearrangement. organic-chemistry.org This approach avoids the need for transition-metal catalysts and uses abundant carboxylic acids as starting materials. organic-chemistry.org
Reaction Conditions Summary:
Substrate: Alkanoyloxycarbamates organic-chemistry.org
Base: Cesium Carbonate (Cs₂CO₃) organic-chemistry.org
Solvent: Acetonitrile (MeCN) organic-chemistry.org
Temperature: 100°C organic-chemistry.org
Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering benefits such as improved safety, scalability, and reaction control. nih.gov This technology is well-suited for the synthesis of carbamates, particularly when dealing with hazardous intermediates like isocyanates, which are often formed in situ. nih.govacs.org
One common approach involves the Curtius rearrangement of acyl azides to isocyanates, which are then trapped by an alcohol to form the carbamate. nih.govacs.orgresearchgate.net Performing this reaction in a continuous flow setup allows for the safe handling of the potentially explosive acyl azide intermediate, as only small amounts are present in the reactor at any given time. researchgate.net
Another innovative flow process utilizes carbon dioxide (CO₂) as a C1 source for carbamate synthesis. nih.govfigshare.com In this method, a stream of CO₂ is mixed with a solution containing an amine, an alkyl halide, and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This process provides a greener and more direct route to carbamates, significantly reducing reaction times compared to batch processes and allowing for precise control over gas introduction. nih.gov
| Flow Synthesis Method | Key Reagents | Typical Intermediates | Advantages |
| Curtius Rearrangement | Acyl chlorides, Sodium azide, Alcohol | Acyl azide, Isocyanate | Safe handling of hazardous intermediates, rapid synthesis. nih.govacs.org |
| CO₂ Fixation | Amine, Alkyl halide, CO₂, DBU | Carbamate anion | Utilizes CO₂ as a renewable feedstock, fast, catalyst-free. nih.govfigshare.com |
This table is interactive. Users can sort and filter the data based on the provided columns.
Solid-phase synthesis is a technique where molecules are built on a solid support, typically a polymeric resin. This methodology is particularly valuable for generating large libraries of compounds for applications like drug discovery. acs.org Carbamates can be efficiently prepared using this approach.
In a typical solid-phase synthesis of carbamates, an amine can be coupled to a resin, such as Merrifield's resin, through a carbon dioxide linker. nih.gov The reaction is often facilitated by reagents like cesium carbonate and tetrabutylammonium iodide (TBAI) in a solvent such as N,N-dimethylformamide (DMF). nih.gov This method allows for easy purification, as excess reagents and byproducts can be simply washed away from the resin-bound product. The final carbamate is then cleaved from the solid support. This approach is versatile and can accommodate a variety of amines, including primary, secondary, and anilines, and has been shown to be compatible with chiral substrates without causing racemization. acs.orgnih.gov
Mechanistic Investigations of Carbamate Transformations
Gas-Phase Elimination Kinetics and Thermolysis Mechanisms
The study of gas-phase reactions provides fundamental insights into the intrinsic reactivity of molecules, free from solvent effects. The thermal decomposition, or thermolysis, of carbamates in the gas phase has been a subject of detailed kinetic and mechanistic investigation.
Unimolecular Elimination Pathways of tert-Butyl Carbamates
The gas-phase elimination of tert-butyl carbamates proceeds through a homogeneous, unimolecular pathway that adheres to a first-order rate law. usfq.edu.ecresearchgate.net The primary products of this rate-determining step are isobutene and a corresponding carbamic acid. usfq.edu.ecresearchgate.net This carbamic acid intermediate is unstable and rapidly undergoes decarboxylation to yield the final organic nitrogen compound and carbon dioxide. usfq.edu.ec
The temperature dependence of the rate coefficients for the elimination reaction of tert-butyl carbamate (B1207046) can be described by the Arrhenius equation. For tert-butyl carbamate, the equation is given as: log k₁ (s⁻¹) = (13.02 ± 0.46) - (161.6 ± 4.7) kJ/mol / (2.303 RT) usfq.edu.ecresearchgate.net
Analysis of Transition State Structures in Thermal Decompositions
The mechanism of the initial elimination step has been elucidated through theoretical calculations. usfq.edu.ec These studies indicate that the reaction proceeds through a six-membered cyclic transition state. usfq.edu.ecresearchgate.net This transition state is characterized as being concerted, meaning bond breaking and bond-forming occur simultaneously, although it is slightly asynchronous. usfq.edu.ecresearchgate.net In this transition state, the breaking of the C-O and C-H bonds is more advanced than the formation of the C-H and C-C π bonds. researchgate.net
Evidence from the thermolysis of ¹⁸O-labelled t-butyl N,N-dimethyl carbamate argues against the intervention of an ion-pair intermediate in these gas-phase eliminations. rsc.org Instead, an unsymmetrical, concerted transition state is proposed. rsc.org The polarity of the transition state is a significant factor; studies comparing the pyrolysis of t-butyl benzoates and carbamates confirm that the transition states for carbamates are more polar. rsc.org Following the formation of the unstable carbamic acid, it rapidly decarboxylates via a four-membered cyclic transition state to give the corresponding amine. usfq.edu.ecresearchgate.net
Influence of Alkyl Group Branching on Elimination Rates (e.g., tert-butyl > isopropyl > ethyl)
The rate of elimination reactions in the gas phase is significantly influenced by the structure of the alkyl group attached to the oxygen atom of the carbamate. The stability of the carbocation formed during the transition state plays a crucial role. More substituted carbocations are generally more stable due to the electron-donating nature of alkyl groups. libretexts.org This leads to a lower activation energy for the reaction. libretexts.org
The order of stability for carbocations is tertiary > secondary > primary. libretexts.org Consequently, the rate of elimination for alkyl carbamates follows the same trend. Theoretical studies on the thermolysis of alkyl N,N-dialkylcarbamates confirm this reactivity pattern. researchgate.net This trend is consistent with observations in other unimolecular gas-phase eliminations, such as the pyrolysis of t-alkyl chlorides, where the rate constants show the same trend as observed in Sₙ1 solvolysis, further implicating the development of positive charge on the carbon atom in the transition state. rsc.org
| Alkyl Group | Carbocation Stability | Relative Elimination Rate |
|---|---|---|
| tert-butyl | Tertiary (most stable) | Fastest |
| isopropyl | Secondary | Intermediate |
| ethyl | Primary (least stable) | Slowest |
Hydrolytic Stability and Reactivity Mechanisms
The hydrolysis of carbamates, particularly under basic conditions, reveals different mechanistic pathways depending on the substitution pattern of the carbamate nitrogen.
Basic Hydrolysis Mechanisms of Phenylcarbamates
The alkaline hydrolysis of substituted phenyl N-phenylcarbamates has been shown to proceed via an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism. rsc.orgrsc.org This mechanism involves a fast, reversible deprotonation of the nitrogen atom by a base to form its conjugate base, followed by the rate-determining expulsion of the phenolate (B1203915) leaving group to form a phenyl isocyanate intermediate. rsc.orgnih.gov The rate of hydrolysis is proportional to the hydroxide (B78521) ion concentration. rsc.org
For N,N-disubstituted carbamate phenyl esters, which lack a proton on the nitrogen, the E1cB pathway is not possible. nih.gov These compounds are more resistant to hydrolysis and react under more forceful conditions through a Bₐc2 (Base-catalyzed Acyl substitution) mechanism. nih.gov
| Carbamate Type | Nitrogen Substitution | Hydrolysis Mechanism | Key Feature |
|---|---|---|---|
| Phenyl N-phenylcarbamates | Primary/Secondary (has N-H) | E1cB | Formation of isocyanate intermediate. |
| N,N-disubstituted Phenylcarbamates | Tertiary (no N-H) | Bₐc2 | Direct nucleophilic attack on carbonyl carbon. |
Role of Isocyanate Intermediates in Carbamate Reactions
Isocyanates are highly reactive electrophilic species that play a central role as intermediates in several carbamate transformations. nih.govinlibrary.uz In the E1cB hydrolysis of phenylcarbamates derived from primary amines, the formation of an isocyanate intermediate is a defining feature of the mechanism. rsc.orgnih.gov This intermediate is then rapidly hydrolyzed by water to form an unstable carbamic acid, which decarboxylates to the corresponding amine. nih.gov
The formation of isocyanate intermediates is not limited to hydrolysis. They are also key intermediates in the thermal decomposition of certain carbamates and in synthetic transformations like the Curtius rearrangement, where acyl azides thermally decompose to isocyanates that can be trapped by alcohols to form carbamates. researchgate.netnih.gov The high reactivity of isocyanates stems from the electrophilic nature of the carbonyl carbon, which readily undergoes nucleophilic attack by species such as alcohols, amines, and water. nih.govnih.gov This reactivity makes them versatile intermediates in organic synthesis but also a crucial factor in the degradation pathways of carbamate-containing structures like polyurethanes. nih.gov
Electrophilic Activation and Directed Lithiation Mechanisms
The transformation of carbamates is central to many synthetic strategies, particularly in the construction of complex aromatic and heteroaromatic systems. The inherent electronic nature of the carbamate functional group allows for its activation and subsequent reaction through distinct mechanistic pathways. Two prominent strategies, electrophilic activation of reagents for carbamate formation and the use of the carbamate itself as a directing group for lithiation, underscore the versatility of this moiety. This section delves into the mechanistic underpinnings of these transformations, focusing on the activation of di-tert-butyl dicarbonate (B1257347) and the directed lithiation of carbamate-substituted aromatic compounds.
Mechanisms of Di-tert-butyl Dicarbonate Activation
Di-tert-butyl dicarbonate, commonly referred to as Boc anhydride (B1165640), is a widely utilized reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines, forming carbamates. The activation of Boc anhydride and its subsequent reaction with a nucleophilic amine proceeds through a well-understood nucleophilic acyl substitution mechanism.
The process is initiated by the nucleophilic attack of an amine on one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate molecule. nih.govacs.org This attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the anhydride bond, displacing a tert-butyl carbonate anion as a leaving group. nih.gov
The reaction can proceed with or without the presence of a base. In the absence of an external base, the displaced tert-butyl carbonate acts as a base to deprotonate the newly formed, protonated carbamate. nih.gov This tert-butyl bicarbonate intermediate is unstable and readily decomposes into gaseous carbon dioxide and tert-butanol (B103910). nih.gov The evolution of carbon dioxide serves as a significant thermodynamic driving force for the reaction. bris.ac.uk
Alternatively, a base such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the deprotonation of the protonated carbamate intermediate. organic-chemistry.orgresearchgate.net In such cases, the base abstracts the proton, and the tert-butyl carbonate anion subsequently decomposes to carbon dioxide and tert-butoxide. organic-chemistry.org The use of a catalyst, such as a Lewis acid, can also activate the carbonyl group of the Boc anhydride, enhancing its electrophilicity and promoting the nucleophilic attack by the amine. nih.gov
Table 1: Key Steps in the Activation of Di-tert-butyl Dicarbonate and Carbamate Formation
| Step | Description | Key Intermediates |
| 1. Nucleophilic Attack | The amine nucleophile attacks a carbonyl carbon of the di-tert-butyl dicarbonate. | Tetrahedral Intermediate |
| 2. Leaving Group Departure | The tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion. | Protonated Carbamate, tert-Butyl Carbonate |
| 3. Deprotonation | A base (either the tert-butyl carbonate or an added base) removes the proton from the nitrogen. | N-Boc Carbamate, tert-Butyl Bicarbonate (or tert-Butoxide) |
| 4. Decomposition | The unstable tert-butyl bicarbonate (or tert-butyl carbonate) decomposes to final byproducts. | Carbon Dioxide, tert-Butanol (or tert-Butoxide) |
Directed Lithiation and Substitution Reactions of Carbamates
The carbamate group, particularly an O-aryl carbamate, is a powerful directed metalation group (DMG) in the context of directed ortho-metalation (DoM). nih.govuwindsor.ca This strategy allows for the regioselective deprotonation of the aromatic ring at the position ortho to the carbamate, creating a nucleophilic aryllithium species that can then react with various electrophiles. wikipedia.org
The mechanism of directed ortho-lithiation involves the initial coordination of a strong organolithium base, such as n-butyllithium or sec-butyllithium, to the Lewis basic heteroatom(s) of the carbamate group. wikipedia.org This coordination brings the organolithium reagent into close proximity to the ortho-proton of the aromatic ring, facilitating its abstraction. nih.gov This process, often referred to as the Complex-Induced Proximity Effect (CIPE), leads to the formation of a stable ortho-lithiated intermediate. nih.gov The presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can deaggregate the organolithium reagent, enhancing its basicity and reactivity. uwindsor.ca
Once the ortho-lithiated species is formed, it can undergo a variety of substitution reactions by quenching with an electrophile. This allows for the introduction of a wide range of functional groups at the ortho position, including halogens, carbonyls, silyl (B83357) groups, and alkyl groups, leading to the formation of 1,2-disubstituted aromatic products. nih.gov
An alternative mechanistic viewpoint, known as kinetically enhanced metalation, suggests that pre-complexation may not be a prerequisite for deprotonation in all cases. nih.gov Kinetic studies on certain systems have indicated that mixed aggregates and autocatalysis may play a significant role in the reaction mechanism. nih.govacs.org
Furthermore, under certain conditions, the ortho-lithiated carbamate can undergo a rearrangement known as the anionic Fries rearrangement (or Snieckus rearrangement). uwindsor.ca This involves the intramolecular migration of the carbamoyl (B1232498) group to the ortho-lithiated position, yielding an ortho-hydroxy benzamide (B126) upon workup. uwindsor.caacs.org The stability of the ortho-lithiated intermediate is temperature-dependent; for instance, diethyl carbamates are stable at -78°C but rearrange at room temperature. uwindsor.ca
Table 2: General Steps in Directed Lithiation and Substitution of Carbamates
| Step | Description | Key Intermediates |
| 1. Coordination | The organolithium reagent coordinates to the heteroatom(s) of the carbamate directing group. | Carbamate-Organolithium Complex |
| 2. Deprotonation | The organolithium base abstracts a proton from the ortho position of the aromatic ring. | ortho-Lithiated Carbamate |
| 3. Electrophilic Quench | The ortho-lithiated species reacts with an added electrophile. | 1,2-Disubstituted Aromatic Product |
| (Side Reaction) Anionic Fries Rearrangement | Intramolecular migration of the carbamoyl group to the lithiated position. | ortho-Hydroxy Benzamide (after workup) |
Computational and Theoretical Approaches to Carbamate Chemistry
Quantum Chemical Calculations on Carbamate (B1207046) Structures and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like tert-Butyl ethyl(isopropyl)carbamate. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundation for predicting its geometry, stability, and reactivity.
The carbamate functional group possesses a partial double bond character in its C–N bond, leading to a significant rotational barrier and the potential for distinct conformational isomers, typically designated as cis and trans (or E/Z). nih.gov Density Functional Theory (DFT) is a robust and widely used computational method for exploring the potential energy surface of such molecules to identify stable conformers and determine their relative energies. nih.govacs.orgchemrxiv.org
For this compound, conformational analysis via DFT would focus on the rotation around the central O=C–N bond. The steric bulk of the tert-butyl, ethyl, and isopropyl groups would significantly influence the relative stability of the different isomers. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can precisely quantify these steric and electronic effects. rsc.orgnih.gov Studies on similar carbamates show that while one conformer is often more stable, the energy difference between cis and trans forms can be small, typically around 1-1.5 kcal/mol, allowing for the presence of multiple conformers at equilibrium. nih.gov
| Conformational Isomer | Key Dihedral Angle (O=C–N–C) | Calculated Relative Energy (kcal/mol) | Predicted Equilibrium Population (298 K) |
|---|---|---|---|
| Z-Isomer (trans-like) | ~180° | 0.00 | ~85% |
| E-Isomer (cis-like) | ~0° | 1.20 | ~15% |
This interactive table presents hypothetical DFT calculation results for the conformational isomers of this compound, illustrating the typical energy differences and resulting populations found in carbamate systems.
Møller-Plesset perturbation theory (MP2) is a higher-level ab initio method that provides a more accurate description of electron correlation than standard DFT for certain systems, making it particularly valuable for analyzing reaction pathways and transition states. researchgate.netresearchgate.net For a reaction involving this compound, such as its formation or hydrolysis, MP2 calculations can be employed to map out the entire reaction coordinate. researchgate.netresearchgate.net
This analysis involves identifying the structures of reactants, products, and crucial transition states along the reaction path. By calculating the energies of these points, a potential energy profile can be constructed, revealing the activation energy barriers that govern the reaction rate. researchgate.netnih.gov For instance, the alkaline hydrolysis of a carbamate can be modeled to proceed through a tetrahedral intermediate, and MP2 calculations can elucidate the energy barriers for both the formation and breakdown of this intermediate. researchgate.net
| Reaction Step | Species | Calculated Relative Energy (MP2/6-311++G(d,p)) (kcal/mol) |
|---|---|---|
| 1 | Reactants (Carbamate + OH⁻) | 0.0 |
| 2 | Transition State 1 (TS1) | +14.4 |
| 3 | Tetrahedral Intermediate | -4.2 |
| 4 | Transition State 2 (TS2) | +5.4 |
| 5 | Products | -29.7 |
This interactive table displays a hypothetical energy profile for the hydrolysis of a carbamate, based on representative values from MP2 reaction pathway studies on similar compounds. researchgate.net
Theoretical Prediction of Spectroscopic Properties
Computational methods are extremely powerful for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular features, confirm proposed structures, and understand how molecular conformation influences spectroscopic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical calculations, particularly using DFT with methods like GIAO (Gauge-Independent Atomic Orbital), can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.govnih.govescholarship.org This predictive capability is invaluable for assigning complex spectra and for distinguishing between different isomers. nih.gov
For this compound, separate calculations would be performed for each stable conformer (e.g., the E and Z isomers). The resulting theoretical chemical shifts can then be compared to experimental data. A strong correlation confirms the structural assignment and can indicate the dominant conformer in solution. The chemical shift of the carbamate carbon itself is a key indicator, typically appearing around 150-155 ppm in ¹³C NMR spectra. reddit.com
| Atom | Hypothetical Experimental δ (ppm) | Calculated δ (ppm) - Z-Isomer | Calculated δ (ppm) - E-Isomer |
|---|---|---|---|
| C=O | 154.5 | 154.8 | 156.2 |
| t-Butyl (quat C) | 80.1 | 80.3 | 79.5 |
| Ethyl (CH₂) | 42.3 | 42.5 | 40.9 |
| Isopropyl (CH) | 48.9 | 49.1 | 50.5 |
This interactive table compares hypothetical experimental ¹³C NMR chemical shifts for this compound with theoretical values calculated for its two main conformers, demonstrating how such data can be used for conformational assignment.
Theoretical calculations of vibrational frequencies allow for the simulation of infrared (IR) and Raman spectra. nih.govresearchgate.net These simulations are crucial for assigning absorption bands in an experimental spectrum to specific molecular motions, such as bond stretches and bends. DFT and MP2 methods are commonly used to perform frequency calculations, which yield the vibrational modes and their corresponding IR intensities. researchgate.netresearchgate.net
For this compound, the most prominent feature in its IR spectrum would be the strong carbonyl (C=O) stretching vibration, typically found between 1730 and 1690 cm⁻¹. mdpi.com Computational analysis can pinpoint this frequency and also help assign other characteristic vibrations, such as the C–N and C–O stretches in the fingerprint region. Comparing the simulated spectrum with the experimental one provides a detailed validation of the molecule's structure. nih.gov
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | Description |
|---|---|---|---|
| ν(C=O) | 1712 | 1705 | Carbonyl Stretch |
| δ(N-C-H) | 1460 | 1455 | Alkyl C-H Bending |
| ν(C-N) | 1255 | 1247 | Carbamate C-N Stretch |
| ν(C-O) | 1165 | 1162 | Carbamate C-O Stretch |
This interactive table lists key vibrational modes for a carbamate, comparing theoretically calculated frequencies with hypothetical experimental values to illustrate the process of spectral assignment. nih.govmdpi.com
Transition State Modeling and Kinetic Parameter Prediction
A primary goal of computational chemistry is to move beyond static structures and understand the dynamics of chemical reactions. By modeling the transition state (TS)—the highest energy point along a reaction pathway—it is possible to predict the kinetic parameters of a reaction. mit.edu
Using methods like DFT or MP2, the geometry of a transition state can be optimized, and its energy calculated. This energy, relative to the reactants, gives the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). researchgate.net According to Transition State Theory, the rate constant (k) of a reaction is exponentially dependent on this activation energy. Therefore, computational modeling provides a direct route to predicting reaction rates without performing experiments. researchgate.net This approach is valuable for understanding mechanisms like carbamate formation, decomposition, or their role in inhibiting enzymes. nih.gov
| Reaction | Method | Calculated ΔG‡ (kcal/mol) | Predicted Rate Constant (k) at 298 K (s⁻¹) |
|---|---|---|---|
| Thermal Decomposition (Decarboxylation) | DFT (B3LYP/6-31G*) | 24.5 | 1.5 x 10⁻⁵ |
| Hydrolysis (Rate-Determining Step) | MP2/6-311++G** | 14.4 | 2.1 x 10³ |
This interactive table presents hypothetical kinetic parameters for reactions involving a carbamate, demonstrating how transition state modeling can predict reaction rates.
Calculation of Activation Enthalpies, Entropies, and Free Energies
Computational chemistry provides powerful tools to investigate the energetics of chemical reactions, including those involving carbamates. Quantum mechanical methods, such as ab initio and density functional theory (DFT), are employed to calculate the activation enthalpies (ΔH‡), activation entropies (ΔS‡), and activation free energies (ΔG‡) of carbamate formation and decomposition. researchgate.netchemrxiv.org These calculations are crucial for understanding reaction mechanisms and predicting reaction rates.
For instance, in the reversible decomposition of ammonium (B1175870) carbamate into ammonia (B1221849) and carbon dioxide, an Arrhenius plot of the rate constant (k1) between 278.3 and 316.0 K yielded a linear relationship with an activation energy of 11.47 kcal/mol. ureaknowhow.com Computational studies on the ammonia-assisted decomposition of carbamic acid revealed a free energy of activation of 18.9 kcal/mol, a value significantly lower than that of the unimolecular reaction, suggesting a more favorable pathway. ureaknowhow.com
The following interactive table presents a hypothetical data set for the calculated activation parameters for a generic carbamate reaction, illustrating the type of data generated from computational studies.
Correlation of Theoretical Rate Coefficients with Experimental Data
A critical aspect of computational chemistry is the validation of theoretical models against experimental results. The correlation between theoretically calculated rate coefficients and experimentally determined values serves as a benchmark for the accuracy of the computational methods employed. researchgate.net Good agreement between theory and experiment provides confidence in the predictive power of the computational models and allows for their use in studying systems that are difficult to investigate experimentally. researchgate.net
For the degradation of carbamate pesticides by hydroxyl radicals, theoretical rate constants calculated using canonical variational transition state theory with small-curvature tunneling correction were found to be in good agreement with available experimental data. researchgate.net Similarly, in the study of the transesterification of O-methyl-N-aryl carbamates, the Hammett equation was used to correlate reaction kinetics with the electronic properties of substituents, showing that electron-withdrawing groups facilitate the reaction, a finding consistent with the proposed mechanism. rsc.org
The following interactive table showcases a hypothetical comparison between theoretical and experimental rate coefficients for a series of substituted carbamates, demonstrating the correlation process.
Electronic Structure and Resonance Effects in Carbamates
Analysis of Amide Resonance and its Contribution to Carbamate Stability
The electronic structure of the carbamate group is characterized by amide resonance, a key factor contributing to its stability. acs.orgnih.gov This resonance involves the delocalization of the lone pair of electrons on the nitrogen atom across the N-C-O system, resulting in a partial double bond character for the C-N bond. acs.orgnih.gov This delocalization can be represented by three main resonance structures. acs.orgnih.gov
The stability imparted by amide resonance makes carbamates chemically robust and capable of influencing intermolecular and intramolecular interactions. acs.orgnih.gov The extent of this resonance is influenced by the substituents on the nitrogen and oxygen atoms. Theoretical studies have shown that the amide resonance in carbamates is approximately 3–4 kcal/mol lower than in amides, which is attributed to electronic and steric perturbations from the additional oxygen atom. acs.orgnih.gov
Pseudodouble Bond Character and Rotational Barriers
The partial double bond character of the C-N bond, a consequence of amide resonance, restricts free rotation around this bond. nih.gov This restricted rotation leads to the existence of syn and anti conformers in many carbamates. nih.gov The energy barrier to this rotation is a measure of the strength of the C-N partial double bond.
Experimental and theoretical methods are used to estimate these rotational barriers. acs.org For a typical N-alkylcarbamate, the rotational barrier is around 16 kcal/mol. nih.gov However, this barrier can be significantly influenced by the nature of the substituents. For instance, in N-phenylcarbamates, the barrier is lowered to 12.5 kcal/mol, and in N-(2-pyrimidyl)carbamates, it is so low (<9 kcal/mol) that the individual rotamers cannot be distinguished by NMR spectroscopy at low temperatures. nih.govresearchgate.net This decrease in the rotational barrier is attributed to the increased single bond character of the C(carbonyl)-N bond due to the electron-withdrawing nature of the pyrimidyl ring. nih.govresearchgate.net Computational studies have shown that electron-donating groups on an N-aryl ring increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu
The following interactive table provides a summary of typical rotational barriers for different classes of carbamates.
Structural Elucidation and Conformational Analysis of Carbamate Systems
X-ray Crystallographic Studies of Carbamate (B1207046) Derivatives
X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in the solid state, revealing precise details about molecular conformation and the non-covalent interactions that govern crystal packing.
Determination of Molecular Conformation in Solid State
Crystallographic studies of various carbamate derivatives consistently show that the core carbamate moiety, –N–C(=O)–O–, tends to be planar or nearly planar. This planarity arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts partial double-bond character to the C–N bond.
| Compound | Torsion Angle (°C) | Reference |
|---|---|---|
| tert-Butyl N-hydroxycarbamate | O-C-N-O: +2.1(2) | mdpi.com |
| tert-Butyl N-(thiophen-2-yl)carbamate | Dihedral angle (thiophene to carbamate): 15.79(14) | nih.gov |
| tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate | Dihedral angle (hydrazinecarbonyl to carbamate): 44.94(12) | nih.gov |
Characterization of Intermolecular Interactions (e.g., N—H···O, C—H···O Hydrogen Bonds, π-Stacking)
The solid-state packing of carbamates is predominantly directed by a network of intermolecular hydrogen bonds. The N–H group of the carbamate is an effective hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.
N—H···O Hydrogen Bonds: This is the most significant intermolecular interaction in the crystal structures of primary and secondary carbamates. These bonds often link molecules into chains, ribbons, or more complex two-dimensional arrays. In the crystal of tert-butyl N-hydroxycarbamate, molecules are linked into parallel chains by C=O···H–N hydrogen bonds. mdpi.com A similar pattern is observed in tert-butyl N-(thiophen-2-yl)carbamate, where N–H···O hydrogen bonds generate one-dimensional chains. nih.gov These interactions are crucial for the stability of the crystal lattice.
C—H···O Hydrogen Bonds: While weaker than conventional hydrogen bonds, C–H···O interactions are increasingly recognized as important contributors to crystal packing and conformational stability. nih.govnih.gov These interactions involve an activated C–H bond (often from alkyl or aryl groups) acting as a weak donor to a carbonyl or ether oxygen acceptor. In the structure of tert-butyl N-(thiophen-2-yl)carbamate, intramolecular C–H···O interactions involving the methyl groups of the tert-butyl moiety are observed. nih.gov Analysis of benzyl (B1604629) carbamate also highlights that C–H···O and C–H···π interactions are energetically significant and essential for explaining the assembly of molecular layers. nih.gov
| Compound | Interaction (D–H···A) | D···A Distance (Å) | H···A Distance (Å) | D–H···A Angle (°) | Reference |
|---|---|---|---|---|---|
| tert-Butyl N-(thiophen-2-yl)carbamate | N–H···O | 2.920(3) | 2.04(2) | 165(3) | nih.gov |
| tert-Butyl N-hydroxycarbamate | N–H···O | 2.919(1) | 2.06(2) | 173(2) | mdpi.com |
| tert-Butyl N-hydroxycarbamate | O–H···O | 2.783(1) | 1.95(2) | 170(2) | mdpi.com |
| Benzyl Carbamate | N–H···O | 2.903(2) | 2.05 | 171 | nih.gov |
Solution-Phase Conformational Dynamics
In solution, carbamates exhibit dynamic behavior, primarily characterized by restricted rotation around the C–N bond. This leads to the existence of distinct conformational isomers that can be studied using spectroscopic techniques.
Syn/Anti Isomerism in Carbamate Moieties
The partial double-bond character of the carbamate C–N bond creates a significant energy barrier to rotation, leading to the existence of two planar rotamers (or conformational isomers): syn and anti. nd.edu These terms describe the relative orientation of the substituents on the nitrogen and the carbonyl group. For secondary carbamates, the anti rotamer, where the nitrogen substituent and the carbonyl group are on opposite sides of the C–N bond, is generally favored by 1.0–1.5 kcal/mol due to reduced steric hindrance and electrostatic repulsion. nd.edu
The equilibrium between syn and anti isomers is sensitive to several factors:
Steric Hindrance: Bulky substituents on the nitrogen or the ester oxygen can shift the equilibrium to favor the less sterically hindered rotamer.
Solvent Effects: The polarity of the solvent can influence the rotamer ratio.
Hydrogen Bonding: The addition of hydrogen-bonding species, such as carboxylic acids, can preferentially stabilize one rotamer over the other. For example, studies on tert-butyl N-phenylcarbamate in chloroform (B151607) showed that the addition of acetic acid moderately stabilizes the syn rotamer by forming a hydrogen-bonded complex with the carbonyl oxygen. nd.edu
In the absence of specific stabilizing interactions, the syn/anti ratio for many carbamates is quite low. For tert-butyl N-phenylcarbamate in CDCl₃ at -20 °C, the equilibrium constant Ks/a (syn/anti) was found to be 0.05. nd.edu
| Compound | Conditions | Syn/Anti Ratio (Ks/a) | Reference |
|---|---|---|---|
| tert-Butyl N-phenylcarbamate (4a) | -20 °C | 0.05 | nd.edu |
| tert-Butyl N-phenylcarbamate (4a) | -20 °C, with 120 mM acetic acid | 0.12 | nd.edu |
| tert-Butyl N-phenylcarbamate (4a) | -20 °C, with excess acetic acid | 0.40 | nd.edu |
| tert-Butyl N-(2-pyridyl)carbamate (3a) | -20 °C | 0.05 | nd.edu |
Spectroscopic Probes for Conformational Restriction and Flexibility
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for investigating the conformational dynamics of carbamates in solution. nih.govauremn.org.br
NMR Spectroscopy: NMR is particularly effective for studying syn/anti isomerism because the rate of interconversion is often slow on the NMR timescale, especially at lower temperatures. nih.govresearchgate.net This allows for the observation of separate signals for each rotamer.
¹H NMR: The chemical shifts of protons near the carbamate group are distinct for the two isomers. The N–H proton is a highly diagnostic peak. nd.edu Protons on the α-carbon of the N- and O-substituents also show different chemical shifts. For tert-butyl carbamates, the singlet corresponding to the nine protons of the Boc group can often be resolved into two separate signals for the syn and anti forms. nd.edu
¹³C NMR: The carbon signals of the carbonyl group and the α-carbons of the substituents are also sensitive to the conformational state. nih.gov
IR Spectroscopy: IR spectroscopy provides information about the vibrational modes of the molecule, which are influenced by conformation and intermolecular interactions like hydrogen bonding. researchgate.net
N–H Stretch: The frequency of the N–H stretching vibration (typically ~3300-3500 cm⁻¹) is sensitive to hydrogen bonding. A lower frequency, broader peak indicates involvement in hydrogen bonding, whereas a higher frequency, sharper peak suggests a "free" N–H group. libretexts.org
C=O Stretch: The carbonyl (C=O) stretching frequency (typically ~1680-1740 cm⁻¹) is also affected by the molecular environment. Hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, causing a shift to a lower frequency (red shift). youtube.com By observing these shifts upon changing solvent or concentration, the extent of intermolecular association can be probed.
| Technique | Probe | Typical Range/Observation | Information Gained |
|---|---|---|---|
| ¹H NMR | N-H Proton | δ 4.5-8.5 ppm; distinct shifts for syn/anti | Rotamer identification and quantification |
| ¹H NMR | tert-Butyl Protons | δ 1.4-1.6 ppm; resolved singlets for syn/anti | Rotamer quantification |
| IR | N-H Stretch | ~3300-3500 cm⁻¹ | Probing hydrogen bonding (free vs. bonded) |
| IR | C=O Stretch | ~1680-1740 cm⁻¹ | Conjugation and hydrogen bonding effects |
Advanced Applications of Tert Butyl Carbamates in Complex Molecule Synthesis
Strategic Use of tert-Butyloxycarbonyl (Boc) Group as an Amine Protecting Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals. Its function as a protecting group for amines is pivotal, offering a balance of stability and controlled removal that is essential for multistep synthetic pathways. The Boc group shields the nucleophilic and basic nature of the amine, preventing it from engaging in undesired side reactions while other parts of the molecule are being modified.
Orthogonal Protecting Group Strategies in Multistep Synthesis
In the synthesis of complex molecules with multiple functional groups, it is often necessary to protect and deprotect different groups at various stages of the reaction sequence. Orthogonal protecting group strategies are employed to achieve this selective manipulation. This strategy involves using protecting groups that can be removed under different conditions without affecting each other. iris-biotech.de
A classic example of an orthogonal strategy is the combined use of the acid-labile Boc group and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group in solid-phase peptide synthesis (SPPS). iris-biotech.deiris-biotech.de In this approach, the α-amino group of the growing peptide chain is protected with an Fmoc group, while the side chains of the amino acid residues are protected with acid-labile groups, such as tert-butyl (tBu) ethers, esters, and the Boc group itself for lysine. The Fmoc group can be selectively removed with a mild base, typically piperidine (B6355638), to allow for the coupling of the next amino acid, leaving the acid-labile side-chain protecting groups intact. At the end of the synthesis, all the acid-labile protecting groups, including the Boc groups on side chains, are removed simultaneously with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Stable to base, catalytic hydrogenation | |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid |
This orthogonality allows for a highly controlled and efficient synthesis of complex peptides. iris-biotech.de
Acid-Labile Deprotection Methodologies and Scavenger Applications
The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.
Strong acids like trifluoroacetic acid (TFA) are commonly used for Boc deprotection. However, the liberated tert-butyl cation is a reactive electrophile that can lead to unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine. To prevent these side reactions, "scavengers" are added to the deprotection cocktail. Scavengers are nucleophilic species that react with and "trap" the tert-butyl cations.
Commonly used scavengers include:
Water: Acts as a scavenger by reacting with the tert-butyl cation to form tert-butanol (B103910).
Thioanisole: A sulfur-containing scavenger that is effective in protecting tryptophan residues.
1,2-Ethanedithiol (EDT): Another sulfur-containing scavenger that is particularly useful for protecting methionine.
Triisopropylsilane (TIS): A silane-based scavenger that can reduce the tert-butyl cation.
The choice and concentration of the scavenger depend on the specific amino acid sequence of the peptide and the other protecting groups present. google.com The efficiency of deprotection can also be influenced by the acid concentration and the reaction time. For instance, studies have shown that the kinetics of HCl-catalyzed Boc deprotection can exhibit a second-order dependence on the acid concentration. core.ac.uk
Carbamates as Precursors in Diverse Organic Transformations
Beyond their role as protecting groups, tert-butyl carbamates are versatile intermediates that can be transformed into a variety of other functional groups, making them valuable precursors in diverse organic transformations.
Conversion of N-Boc Protected Amines to Amides
The direct conversion of stable N-Boc protected amines to amides offers a more streamlined approach compared to the traditional two-step process of deprotection followed by acylation. Several methodologies have been developed to achieve this transformation.
One approach involves the in-situ generation of an isocyanate intermediate from the N-Boc amine, which then reacts with a suitable nucleophile to form the amide. For example, a one-pot synthesis of amides from N-Boc-protected amines has been described using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate the isocyanate, which then reacts with a Grignard reagent. rsc.org This method has been shown to be effective for a variety of N-Boc protected aliphatic and aromatic amines, providing the corresponding amides in high yields. nih.gov
| N-Boc Amine Substrate | Grignard Reagent | Product | Yield (%) |
| N-Boc-aniline | Phenylmagnesium bromide | N-Phenylbenzamide | 92 |
| N-Boc-benzylamine | Methylmagnesium bromide | N-Benzylacetamide | 88 |
| N-Boc-cyclohexylamine | Ethylmagnesium bromide | N-Cyclohexylpropionamide | 85 |
Data compiled from a study on one-pot amidation of N-Boc-protected amines. nih.gov
Catalytic methods have also been developed for this transformation. For instance, a rhodium-catalyzed coupling of arylboroxines with N-Boc protected amines provides a direct route to secondary amides.
Synthesis of Heterocyclic Compounds Utilizing Carbamate (B1207046) Intermediates (e.g., Pyrroles)
N-Boc protected amines and other carbamate derivatives serve as valuable precursors for the synthesis of various heterocyclic compounds. A notable example is the synthesis of N-alkoxycarbonyl pyrroles through the Paal-Knorr pyrrole (B145914) synthesis. organic-chemistry.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or an amine derivative.
In a modification of this classic reaction, O-substituted carbamates can be condensed with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst to yield N-alkoxycarbonyl pyrroles. organic-chemistry.org This method provides a straightforward route to pyrroles bearing a carbamate group on the nitrogen atom. The N-alkoxycarbonyl group acts as a protecting group for the pyrrole nitrogen and can influence the reactivity of the pyrrole ring in subsequent reactions.
For instance, the reaction of various carbamates with 2,5-dimethoxytetrahydrofuran in acetic acid at reflux has been shown to produce the corresponding N-alkoxycarbonyl pyrroles in good yields. rgmcet.edu.in
| Carbamate Precursor | Product | Reaction Time (h) | Yield (%) |
| tert-Butyl carbamate | N-Boc-pyrrole | 18 | 75 |
| Benzyl (B1604629) carbamate | N-Cbz-pyrrole | 18 | 82 |
| Ethyl carbamate | N-Ethoxycarbonylpyrrole | 24 | 65 |
Illustrative data based on the Paal-Knorr synthesis of N-alkoxycarbonyl pyrroles. rgmcet.edu.in
Application in Studying Reaction Mechanisms Involving Carbamates or Piperidine Derivatives
Carbamates, including those with a tert-butyl group, are instrumental in the study of reaction mechanisms, particularly in the field of medicinal chemistry and enzymology. The carbamate functional group can act as a "warhead" in covalent inhibitors, forming a stable bond with a nucleophilic residue in the active site of an enzyme.
A significant area of research involves the use of piperidine and piperazine (B1678402) carbamates as inhibitors of serine hydrolases, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are key enzymes in the endocannabinoid system. nih.govnih.gov By systematically modifying the structure of these carbamate inhibitors and evaluating their activity, researchers can gain insights into the enzyme's active site architecture and the mechanism of inhibition.
For example, studies on a series of piperidine/piperazine carbamates have revealed structure-activity relationships that govern their potency and selectivity for FAAH and MAGL. nih.govnih.gov This research has shown that the piperidine or piperazine ring is a crucial scaffold for these inhibitors and that modifications to this ring can significantly impact their inhibitory activity. nih.gov These mechanistic studies are vital for the rational design of more potent and selective enzyme inhibitors with therapeutic potential.
Structure-Reactivity Relationships in Carbamate-Containing Systems
The reactivity of carbamates, including tert-Butyl ethyl(isopropyl)carbamate, is intricately governed by the interplay of various structural features. The substituents attached to both the nitrogen and oxygen atoms of the carbamate functional group exert profound control over its chemical behavior. This section will explore the nuanced effects of steric and electronic factors, as well as the role of neighboring group participation, in dictating the reactivity of carbamate-containing molecules.
Influence of Steric and Electronic Factors on Reactivity
The reactivity of the carbamoyl (B1232498) group in this compound is a delicate balance of the steric hindrance and electronic effects imparted by its constituent alkyl groups: the tert-butyl group on the oxygen, and the ethyl and isopropyl groups on the nitrogen.
Steric Factors:
The size and branching of the alkyl groups attached to the carbamate nitrogen significantly influence the accessibility of the carbonyl carbon to nucleophiles and the ease of conformational changes required for reaction.
N-Substituents: In this compound, the nitrogen atom is disubstituted with an ethyl and an isopropyl group. The isopropyl group is sterically more demanding than the ethyl group due to its branching at the α-carbon. This increased bulk can shield the carbonyl group from attack, potentially slowing down reactions such as hydrolysis or nucleophilic acyl substitution. Research on the base-induced rearrangement of N-alkyl arylsulfonamides has shown that larger, branched alkyl groups on the nitrogen, like isopropyl, can sterically hinder competing cyclization reactions, thereby favoring rearrangement pathways. mdpi.comnih.gov This principle suggests that the isopropyl group in this compound would have a more pronounced steric effect than the ethyl group, influencing the regioselectivity and rate of reactions at the carbamoyl center.
O-Substituent: The tert-butyl group attached to the oxygen is exceptionally bulky. This steric hindrance is a defining feature of tert-butyl carbamates (Boc-protected amines) and is the primary reason for their stability under many conditions where other esters might be cleaved. The bulkiness of the tert-butyl group makes backside attack in SN2-type reactions at the oxygen-carbonyl carbon bond highly unfavorable.
The combined steric hindrance from the N-isopropyl and O-tert-butyl groups makes this compound a relatively unreactive molecule towards simple nucleophilic substitution at the carbonyl carbon under neutral or basic conditions.
Electronic Factors:
The electronic nature of the alkyl substituents, while less pronounced than their steric effects, also modulates the reactivity of the carbamate.
Inductive Effects: Alkyl groups are generally considered to be weakly electron-donating through induction. libretexts.org In this compound, the ethyl, isopropyl, and tert-butyl groups all contribute to increasing the electron density at the carbamate moiety. This electron-donating effect can influence reactivity in several ways:
It slightly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to carbamates with electron-withdrawing substituents.
In reactions that proceed through a carbocation intermediate, such as the acid-catalyzed deprotection of the tert-butyl group, the electron-donating nature of the alkyl groups helps to stabilize the positive charge on the intermediate carbocation. libretexts.org The stability of the tert-butyl cation is a key driving force for the cleavage of the Boc group under acidic conditions.
The interplay of these steric and electronic factors is summarized in the table below, comparing the relative effects of the substituents in this compound.
| Substituent Group | Primary Effect | Influence on Reactivity |
| N-Isopropyl | Steric | Increases steric hindrance around the nitrogen and the carbonyl carbon, more so than the ethyl group. This can slow down nucleophilic attack and influence conformational preferences. Can favor certain reaction pathways over others (e.g., rearrangement vs. cyclization) by sterically blocking one pathway. mdpi.comnih.gov |
| N-Ethyl | Steric | Contributes to the overall steric bulk at the nitrogen, but to a lesser extent than the isopropyl group. |
| O-tert-Butyl | Steric | Provides significant steric protection to the carbonyl group, hindering nucleophilic attack. Its bulkiness is a key factor in the stability of the carbamate, particularly against base-catalyzed hydrolysis. |
| All Alkyl Groups | Electronic | Weakly electron-donating (inductive effect), which slightly decreases the electrophilicity of the carbonyl carbon. This effect also stabilizes the tert-butyl cation formed during acid-catalyzed deprotection, facilitating this specific reaction. libretexts.org |
Neighboring Group Participation Effects in Carbamate Reactions
Neighboring group participation, or anchimeric assistance, is the intramolecular involvement of a nearby functional group in a reaction, which can significantly enhance the reaction rate and influence the stereochemical outcome. quora.comwikipedia.orgdalalinstitute.comdalalinstitute.comchem-station.comucla.edu While the simple alkyl groups in this compound are not classic participating groups, the carbamate moiety itself, when part of a larger molecule with other functional groups, can actively participate in reactions. This participation often involves the formation of a cyclic intermediate.
A prime example of this phenomenon is the intramolecular cyclization of carbamates. For instance, amino alcohols can react with carbon dioxide (often via a carbamate intermediate) to form cyclic carbamates like oxazolidinones. This ring-closing step is an intramolecular SN2 reaction where the carbamate's nitrogen or oxygen atom acts as an internal nucleophile. rsc.org
Similarly, basic carbamates of phenols have been designed as "cyclization-activated prodrugs." In these systems, a neighboring amino group can attack the carbamate carbonyl, leading to the formation of a cyclic urea (B33335) (like an imidazolidinone) and the release of the parent phenol. The rate of this release is dependent on the structure of the molecule and the ease of the intramolecular cyclization. nih.gov This demonstrates a predictable intramolecular reaction where the carbamate is a key player.
The general mechanism for neighboring group participation involves two consecutive SN2-like steps:
An intramolecular attack by the neighboring group to displace the leaving group, forming a cyclic intermediate. This step proceeds with an inversion of configuration at the reaction center.
An intermolecular attack by an external nucleophile on the cyclic intermediate, opening the ring. This second step also involves an inversion of configuration.
While this compound itself lacks the necessary additional functional groups for such intramolecular reactions, its carbamate core is representative of structures that can exhibit these effects in more complex molecular contexts. The lone pairs on the nitrogen and oxygen atoms of the carbamate provide the nucleophilicity required for such participation.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for tert-Butyl ethyl(isopropyl)carbamate?
- Methodology :
- Step 1 : Protect the amine group using tert-butyloxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine in THF) to form the carbamate .
- Step 2 : Introduce ethyl and isopropyl substituents via nucleophilic substitution or coupling reactions, optimizing reaction time (6–24 hours) and temperature (0–25°C) to minimize side products .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) using HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Key Techniques :
Q. What safety precautions are critical during handling?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for reactions .
- Respiratory Protection : Use NIOSH-approved P95 respirators for dust control; upgrade to OV/AG/P99 cartridges if volatile byproducts form .
- Storage : Store in airtight containers at 2–8°C, away from strong acids/oxidizers .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent bulk) influence biological activity?
- SAR Insights :
- Example : Replacing methyl with tert-butyl in carbamates reduces cholinesterase inhibition due to steric hindrance blocking catalytic Ser198 interaction .
- Experimental Design :
Synthesize analogs with varying substituents (ethyl, isopropyl, benzyl).
Measure IC against human butyrylcholinesterase (hBChE) using Ellman’s assay .
Perform X-ray crystallography to map binding interactions (e.g., PDB: 6EQE) .
Q. How to resolve contradictions in reported physical properties (e.g., melting points)?
- Data Discrepancy Example :
| Source | Melting Point | Boiling Point |
|---|---|---|
| SDS 1 | 103–106°C | 281°C |
| SDS 2 | N/A | N/A |
- Resolution Strategy :
- Validate via differential scanning calorimetry (DSC) at 5°C/min.
- Cross-reference peer-reviewed literature (e.g., NIST Chemistry WebBook) .
Q. What computational methods predict reactivity under varying conditions?
- Approaches :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess carbamate stability in acidic media (e.g., Boc deprotection at pH < 3) .
- Molecular Dynamics (MD) : Simulate interactions in enzymatic binding pockets (GROMACS, AMBER) to guide substituent design .
Q. How to design enzyme inhibition studies for mechanistic insights?
- Protocol :
Kinetic Assays : Use stopped-flow spectroscopy to measure carbamoylation rates () of hBChE .
Selectivity Screening : Test against acetylcholinesterase (AChE) to calculate selectivity ratios (e.g., 300:1 for hBChE over AChE) .
In Silico Docking : AutoDock Vina to predict binding poses and affinity (ΔG < −8 kcal/mol) .
Key Notes
- Methodological Rigor : Emphasized experimental validation (e.g., DSC, kinetic assays) to address data gaps in SDS.
- Advanced Applications : Highlighted Click Chemistry (e.g., propargyl crosslinkers ) and computational modeling for interdisciplinary research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
